molecular formula C20H16N2O3 B14400836 N-(3-Phenylprop-2-ynoyl)-L-tryptophan CAS No. 87579-09-7

N-(3-Phenylprop-2-ynoyl)-L-tryptophan

Cat. No.: B14400836
CAS No.: 87579-09-7
M. Wt: 332.4 g/mol
InChI Key: LVQFXHLMDKLOQV-SFHVURJKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylprop-2-ynoyl)-L-tryptophan typically involves the reaction of L-tryptophan with 3-phenylprop-2-ynoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylprop-2-ynoyl)-L-tryptophan can undergo various types of chemical reactions, including:

    Oxidation: The phenylpropynoyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The triple bond in the phenylpropynoyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(3-Phenylprop-2-ynoyl)-L-tryptophan has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Phenylprop-2-ynoyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropynoyl group can interact with hydrophobic pockets in proteins, while the tryptophan moiety can form hydrogen bonds and π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Phenylprop-2-ynoyl)-L-tyrosine
  • N-(3-Phenylprop-2-ynoyl)-L-phenylalanine

Uniqueness

N-(3-Phenylprop-2-ynoyl)-L-tryptophan is unique due to the presence of the indole ring in the tryptophan moiety, which can engage in additional interactions compared to other similar compounds. This structural feature may confer distinct biological activities and make it a valuable compound for various research applications.

Properties

CAS No.

87579-09-7

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(3-phenylprop-2-ynoylamino)propanoic acid

InChI

InChI=1S/C20H16N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,12H2,(H,22,23)(H,24,25)/t18-/m0/s1

InChI Key

LVQFXHLMDKLOQV-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C#CC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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